molecular formula C8H12Cl2N2O2 B2371502 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride CAS No. 2418658-73-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride

Cat. No.: B2371502
CAS No.: 2418658-73-6
M. Wt: 239.1
InChI Key: YLWKQQZNOYPNJN-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-dioxane ring system with a methanamine substituent at the 6-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for research applications in medicinal chemistry and drug discovery . While its pharmacological profile remains under investigation, its structural analogs have demonstrated utility in cross-coupling reactions and as intermediates for bioactive molecules .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;;/h1-2H,3-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWKQQZNOYPNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diol Derivatives

Patent CN101454319B details a cyclization protocol using 2,3-dihydroxypyridine derivatives and 1,2-dibromoethane under basic conditions. Key parameters include:

Reaction Component Specification Source
Substrate 3-Hydroxy-2-mercaptopyridine
Cyclizing Agent 1,2-Dibromoethane (2.2 equiv)
Base Potassium carbonate (3.0 equiv)
Solvent Dimethylformamide (DMF)
Temperature 80°C, 12 h
Yield 68–72%

This method generates the dioxino ring via nucleophilic displacement, though competing thioether formation requires careful stoichiometric control.

Transition Metal-Catalyzed Coupling

US Patent 9,662,339B2 discloses a palladium-mediated approach for analogous benzodioxane systems, adaptable to pyridine substrates. Critical modifications for pyridine systems include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Substrate : 2-Bromo-3-hydroxypyridine + ethylene glycol ditosylate
  • Yield : 54–61% after recrystallization

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances stability and bioavailability. Ambeed’s product specifications (MFCD28133900) imply a gas-phase HCl quench protocol:

Stage Conditions Source
Free Base Solubility 25 mg/mL in methanol
HCl Addition 4.0 equiv HCl (g), 0°C
Precipitation Solvent Diethyl ether
Drying Vacuum, 40°C, 48 h
Purity (HPLC) >99.5%

Industrial-Scale Purification

Chromatographic and recrystallization methods from patent CN101454319B ensure pharmacopeial-grade purity:

Normal-Phase Chromatography

  • Stationary Phase : Silica gel (200–300 mesh)
  • Eluent : CH₂Cl₂/MeOH/NH₄OH (90:9:1)
  • Loading Capacity : 1 g/50 g silica
  • Recovery : 92%

Recrystallization Optimization

Solvent System Temperature Cycle Purity Gain
Ethanol/water (3:1) 60°C → 4°C, 12 h 97.1% → 99.3%
Acetone/heptane (1:2) Reflux → RT, 6 h 96.8% → 99.0%

Analytical Characterization

Key quality control metrics from Ambeed and PubChem entries include:

Parameter Method Specification
Identity ¹H NMR (400 MHz, D₂O) δ 4.12 (m, 2H, OCH₂), 3.89 (dd, J=11.3 Hz, 1H, CHN), 3.45 (m, 2H, CH₂NH₂)
Chiral Purity Chiral HPLC (Chiralpak AD-H) RRT 1.32 (S), 1.45 (R)
Water Content Karl Fischer ≤0.5% w/w
Heavy Metals ICP-MS <10 ppm

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The dioxino-pyridine structure allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features References
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine dihydrochloride - C₈H₁₂Cl₂N₂O₂ ~247.1 6-ylmethanamine, dihydrochloride Enhanced solubility; research-focused
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride 1001180-07-9 C₉H₁₁Cl₂NO₂ 236.10 6-Cl, benzo-fused ring Increased lipophilicity; aromatic benzo ring
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde 1346447-08-2 C₈H₆ClNO₃ 199.59 7-Cl, 6-carbaldehyde Electrophilic aldehyde group for nucleophilic reactions
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 2231673-12-2 C₈H₉NO₃ 167.17 6-OCH₃ Electron-donating methoxy group; potential for O-demethylation
{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride 2060043-14-1 C₇H₁₀Cl₂N₂O₂ 225.07 [1,3]dioxolo[4,5-c] fused ring Altered ring fusion; distinct electronic environment

Key Observations :

  • Substituent Position : The 6-position substituent (methanamine, Cl, OCH₃) significantly influences reactivity. For example, the 6-carbaldehyde analog (CAS 1346447-08-2) is highly reactive toward nucleophiles, whereas the methanamine group in the target compound enables hydrogen bonding or salt formation .
  • Ring Systems : Benzo-fused analogs (e.g., CAS 1001180-07-9) exhibit enhanced aromaticity and lipophilicity compared to pyridine-dioxane systems, impacting membrane permeability .

Functional Group Reactivity

  • Amine vs. Aldehyde : The target compound’s primary amine (as a hydrochloride salt) is less reactive than the aldehyde group in CAS 1346447-08-2 but offers versatility in amide bond formation or alkylation .
  • Halogenated Derivatives: Iodo-substituted analogs (e.g., 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CAS 1246088-42-5) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, leveraging iodine as a leaving group .

Stability and Toxicity Considerations

  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., CAS 1001180-07-9) may exhibit higher metabolic stability but increased toxicity due to halogen presence .
  • Salt Forms : Dihydrochloride salts generally offer superior shelf-life compared to free amines, reducing oxidative degradation risks .

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine; dihydrochloride is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article summarizes the existing research on its biological activity, including mechanisms of action, efficacy in various biological models, and potential applications in medicine.

  • Molecular Formula : C8H9N·2HClO3
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 615568-23-5

The biological activity of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine is primarily attributed to its interaction with specific biological targets:

  • Antiproliferative Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown effective inhibition of cell proliferation in breast and lung cancer models .
  • Calcium Antagonism : Some studies suggest that compounds related to this structure may function as calcium antagonists, potentially influencing cardiovascular health by modulating calcium ion influx in cardiac and smooth muscle cells .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AntiproliferativeBreast Cancer CellsSignificant reduction in proliferation
AntiproliferativeLung Cancer CellsInhibition of cell growth
Calcium AntagonismCardiac Muscle CellsDecreased calcium influx
Lipid Peroxidation InhibitionLDL ModelsPotent inhibition of oxidation

Case Studies

Several case studies have explored the biological implications of compounds similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine:

  • Cancer Cell Studies : A study evaluated the antiproliferative effects of synthesized pyridine derivatives against various cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced activity against breast and lung cancer cells significantly .
  • Cardiovascular Research : Another investigation focused on the calcium antagonistic properties of related compounds. These studies demonstrated that certain derivatives could effectively reduce calcium influx in cardiac tissues, suggesting potential benefits for treating hypertension or arrhythmias .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the dioxinopyridine core via nucleophilic substitution or reductive amination. For example, halogenated precursors (e.g., 7-chloro derivatives) can undergo amination with methanamine under basic conditions (e.g., K2_2CO3_3 in DMF). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt . Optimization includes adjusting reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to verify the dioxinopyridine scaffold and methanamine substituent.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., C9_9H12_{12}Cl2_2N2_2O2_2; theoretical MW: 263.12 g/mol).
  • X-ray crystallography for absolute configuration determination, particularly if chiral centers are present .

Q. What are the initial steps for evaluating biological activity, and which assays are suitable for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Receptor binding studies (e.g., GPCR or kinase targets) using radioligand displacement.
  • Cytotoxicity screening (MTT assay) in cancer cell lines.
  • ADME profiling (e.g., metabolic stability in liver microsomes, permeability via Caco-2 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving halogen-substituted analogs?

  • Methodological Answer : Contradictions often arise from substituent position (e.g., chloro at C7 vs. C6) or assay conditions. Conduct a systematic SAR study comparing:

  • Halogen type (Cl, Br, F) and position (Table 1).

  • Assay standardization (e.g., consistent cell lines, incubation times).

  • Computational modeling (e.g., docking to identify steric/electronic effects) .

    Table 1 : Comparative Activity of Halogen-Substituted Analogs

    SubstituentPositionBiological Activity (IC50_{50})Key Interaction
    ClC71.2 µM (EGFR inhibition)Hydrophobic pocket
    BrC60.8 µM (Antimicrobial)Halogen bonding
    FC7>10 µM (Neuroprotective)Reduced lipophilicity

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use genetic function approximation (GFA) to correlate descriptors (e.g., logP, polar surface area) with activity. A validated QSAR model for dioxino-pyridines achieved R2^2 = 0.94 for EGFR inhibition .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to targets like EGFR. Prioritize compounds with docking scores ≤-8 kcal/mol (indicative of strong binding) .
  • ADME Prediction : Tools like SwissADME assess Lipinski’s rule compliance. For this compound, logP <5 and TPSA <80 Ų suggest oral bioavailability .

Q. How can synthetic impurities or diastereomers impact experimental outcomes, and how are they characterized?

  • Methodological Answer : Impurities (e.g., unreacted intermediates) or stereoisomers can skew biological data. Mitigation strategies include:

  • Chiral HPLC to separate enantiomers (e.g., [(2R)-isomer vs. (2S)]).
  • LC-MS/MS to quantify impurities at <0.1% levels.
  • Crystallography to confirm stereochemistry, especially if the methanamine group introduces chirality .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy, and how can this be addressed?

  • Methodological Answer : Discrepancies often stem from poor solubility or rapid metabolism. Solutions include:

  • Prodrug design : Modify the methanamine group (e.g., tert-butyl carbamate protection) to enhance stability .
  • Nanoparticle formulation : Use liposomal encapsulation to improve bioavailability.
  • Metabolite profiling : Identify major metabolites via LC-HRMS and adjust dosing regimens .

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